4,6-Dichloro-5-pentylbenzene-1,3-diol chemical properties
4,6-Dichloro-5-pentylbenzene-1,3-diol chemical properties
An In-Depth Technical Guide to the Chemical Properties of 4,6-Dichloro-5-pentylbenzene-1,3-diol
Authored by: Gemini, Senior Application Scientist
Abstract
4,6-dichloro-5-pentylbenzene-1,3-diol is a halogenated alkylresorcinol, a class of compounds attracting significant interest in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its chemical properties, leveraging data from structurally analogous compounds to predict its synthesis, spectroscopic characteristics, reactivity, and potential biological applications. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this specific chemical entity.
Introduction and Molecular Structure
4,6-dichloro-5-pentylbenzene-1,3-diol belongs to the resorcinol family, which are 1,3-dihydroxybenzene derivatives. The core structure is functionalized with a five-carbon alkyl (pentyl) chain and two chlorine atoms. The specific substitution pattern—two hydroxyl groups meta to each other, with the pentyl group positioned between a hydroxyl and a chlorine, and the second chlorine adjacent to the other hydroxyl group—is expected to confer unique electronic and steric properties that influence its reactivity and biological activity.
Alkylresorcinols are naturally occurring phenolic lipids found in various plants, bacteria, and fungi, known for a wide range of biological activities including antimicrobial, antioxidant, and anticancer effects.[1][2][3][4] Halogenation is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules, often leading to enhanced potency or altered selectivity.[5][6] The combination of these structural features in 4,6-dichloro-5-pentylbenzene-1,3-diol makes it a compelling target for synthetic and biological investigation.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 4,6-dichloro-5-pentylbenzene-1,3-diol | Advanced ChemBlocks[7] |
| CAS Number | 2062574-10-9 | Advanced ChemBlocks[7] |
| Molecular Formula | C₁₁H₁₄Cl₂O₂ | Calculated |
| Molecular Weight | 249.13 g/mol | Advanced ChemBlocks[7] |
| Canonical SMILES | CCCCCC1=C(C(=C(C=C1O)Cl)O)Cl | Derived |
Chemical Structure Diagram
Caption: 2D structure of 4,6-dichloro-5-pentylbenzene-1,3-diol.
Proposed Synthesis
Step 1: Synthesis of 5-Pentylresorcinol (Olivetol)
The synthesis of the precursor, 5-pentylresorcinol (olivetol), is well-documented.[8][9][10] A common and effective method is the Friedel-Crafts acylation of resorcinol with a five-carbon acylating agent, followed by reduction of the resulting ketone.
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Friedel-Crafts Acylation: Resorcinol is reacted with valeryl chloride (or valeric anhydride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂).[11][12][13] This reaction introduces the pentanoyl group predominantly at the 4-position, yielding 4-pentanoylresorcinol.
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Clemmensen Reduction: The carbonyl group of 4-pentanoylresorcinol is then reduced to a methylene group to form the pentyl chain. The Clemmensen reduction, which utilizes zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl), is particularly effective for aryl-alkyl ketones and is compatible with the phenolic hydroxyl groups.[14][15][16][17]
Step 2: Dichlorination of 5-Pentylresorcinol
The second step involves the chlorination of the 5-pentylresorcinol intermediate. The two hydroxyl groups are strong activating, ortho-, para-directing groups. The positions ortho and para to both hydroxyls (positions 2, 4, and 6) are highly activated towards electrophilic aromatic substitution.
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Regioselective Chlorination: Treatment of 5-pentylresorcinol with a suitable chlorinating agent is expected to result in substitution at the highly activated 4- and 6-positions. Sulfuryl chloride (SO₂Cl₂) is an effective reagent for the chlorination of phenols and has been successfully used for the dichlorination of olivetol.[18] The reaction is typically performed in an inert solvent like dichloromethane at a controlled temperature.[18]
Caption: Proposed two-step synthesis of the target compound.
Predicted Spectroscopic and Analytical Data
While experimental spectra for 4,6-dichloro-5-pentylbenzene-1,3-diol are not publicly available, its characteristic spectral data can be reliably predicted based on its structure and data from analogous compounds.
Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - Aromatic Proton: A singlet around δ 6.5-7.0 ppm for the single proton at the C2 position. - Phenolic Protons: Two broad singlets, likely in the range of δ 5.0-6.0 ppm (variable with solvent and concentration). - Pentyl Chain: A triplet around δ 2.5-2.8 ppm (benzylic CH₂), multiplets around δ 1.2-1.6 ppm (internal CH₂ groups), and a triplet around δ 0.9 ppm (terminal CH₃). |
| ¹³C NMR | - Aromatic Carbons: Signals for oxygenated carbons (C1, C3) around δ 150-155 ppm. Signals for chlorinated carbons (C4, C6) around δ 115-125 ppm. Signal for the pentyl-substituted carbon (C5) around δ 120-130 ppm. Signal for the C2 carbon around δ 105-110 ppm. - Pentyl Chain: Benzylic carbon around δ 30-35 ppm, other aliphatic carbons between δ 20-30 ppm, and the terminal methyl carbon around δ 14 ppm. |
| FT-IR (cm⁻¹) | - O-H Stretch: Broad band from 3200-3600 cm⁻¹. - C-H Stretch (Aromatic): Sharp peaks around 3000-3100 cm⁻¹. - C-H Stretch (Aliphatic): Sharp peaks from 2850-2960 cm⁻¹. - C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. - C-O Stretch (Phenolic): Strong band around 1200-1250 cm⁻¹. - C-Cl Stretch: Strong bands in the 600-800 cm⁻¹ region. |
| Mass Spec. (EI) | - Molecular Ion (M⁺): A cluster of peaks around m/z 248, 250, and 252, reflecting the isotopic distribution of the two chlorine atoms (³⁵Cl and ³⁷Cl). The M⁺ peak would be at m/z 248. - Key Fragments: A significant fragment from benzylic cleavage (loss of a C₄H₉ radical) at m/z 191. Loss of HCl is also a possible fragmentation pathway. |
Chemical Reactivity
The reactivity of 4,6-dichloro-5-pentylbenzene-1,3-diol is governed by the interplay of its three key functional components: the phenolic hydroxyl groups, the electron-rich aromatic ring modulated by electron-withdrawing chlorine atoms, and the aliphatic pentyl side chain.
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Reactions of the Hydroxyl Groups: The phenolic hydroxyls are acidic and can be deprotonated by a base. They will readily undergo O-alkylation (e.g., Williamson ether synthesis) and O-acylation to form ethers and esters, respectively.
-
Electrophilic Aromatic Substitution: The two hydroxyl groups are strongly activating and ortho-, para-directing. However, the two chlorine atoms are deactivating via induction but ortho-, para-directing via resonance. The net effect is that the ring is still activated towards electrophilic substitution, but less so than non-chlorinated resorcinols. The only available position for substitution is C2, which is ortho to both hydroxyl groups, making it the most probable site for further reactions like nitration, halogenation, or Friedel-Crafts reactions, should conditions be forcing enough to overcome the steric hindrance.
-
Reactions of the Pentyl Chain: The aliphatic side chain is generally unreactive. However, the benzylic position (the CH₂ group attached to the ring) can undergo free-radical reactions, such as benzylic bromination with N-bromosuccinimide (NBS) under UV irradiation.
Caption: Potential reactivity pathways for the target molecule.
Potential Applications and Biological Activity
While there is no direct biological data for 4,6-dichloro-5-pentylbenzene-1,3-diol, the known activities of structurally related compounds suggest it is a promising candidate for drug discovery and development.
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Anticancer Potential: Alkylresorcinols isolated from wheat bran have demonstrated potent inhibitory effects on the proliferation of human colon cancer cells.[19] The activity is often correlated with the length and saturation of the alkyl chain.[19] Given that 4,6-dichloro-5-pentylbenzene-1,3-diol shares the core 5-alkylresorcinol structure, it is a strong candidate for evaluation as an anticancer agent.
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Modulation of Biological Activity by Halogenation: The introduction of chlorine atoms can significantly impact a molecule's biological profile. Halogenation can increase lipophilicity, improve membrane permeability, and introduce new binding interactions, such as halogen bonding, which can enhance affinity for biological targets.[6] For example, a chlorinated alkylresorcinol isolated from cyanobacteria showed antimalarial activity.[20]
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Antimicrobial and Antioxidant Properties: Alkylresorcinols are known to possess antimicrobial and antioxidant properties.[3][4] They can incorporate into microbial cell membranes, disrupting their function, and can act as radical scavengers.[2][3] The electron-withdrawing nature of the chlorine atoms may modulate the redox potential of the phenolic hydroxyls, potentially altering the antioxidant capacity of the molecule.
Based on these precedents, 4,6-dichloro-5-pentylbenzene-1,3-diol warrants investigation for its potential as an antineoplastic, antimicrobial, and antioxidant agent. Its synthesis and subsequent screening in relevant biological assays could yield novel therapeutic leads.
Conclusion
4,6-dichloro-5-pentylbenzene-1,3-diol is a synthetically accessible molecule with a high potential for interesting chemical and biological properties. By combining the known bioactivity of the 5-alkylresorcinol scaffold with the modulating effects of dichlorination, this compound represents a valuable target for further research. This guide provides a foundational understanding of its predicted properties and a rationale for its exploration, particularly within the field of medicinal chemistry.
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